Cas no 56816-80-9 (Benzenepropanoicacid, a,b-dihydroxy-, (aR,bR)-rel-)

56816-80-9 structure
Nome del prodotto:Benzenepropanoicacid, a,b-dihydroxy-, (aR,bR)-rel-
Benzenepropanoicacid, a,b-dihydroxy-, (aR,bR)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoicacid, a,b-dihydroxy-, (aR,bR)-rel-
- 2,3-dihydroxy-3-phenylpropanoic acid
- (+-)-er
- (+-)-erythro-2.3-Dibrom-pentan
- (2RS,3SR)-2,3-dibromo-3-phenylpropanoic acid
- (2RS,3SR)-2,3-dibromo-pentane
- (2RS,3SR)-2,3-dihydroxy-3-phenyl-propionic acid
- (2RS,3SR)-2,3-Dihydroxy-3-phenyl-propionsaeure
- AC1L59G8
- AG-J-13788
- anti-3-phenyl-2,3-dibromopropanoic acid
- cinnamic acid dibromide
- DL-threo-3-phenylglyceric acid
- erythro-2,3-dibromo-3-phenylpropanoic acid
- erythro-2,3-dibromopentane
- erythro-2,3-Dibrompentan
- NSC4336
- SR-01000446453-1
- Benzenepropanoic acid, .alpha.,.beta.-dihydroxy-
- DTXSID60875796
- IFLab1_004151
- 5695-95-4
- Oprea1_623987
- EN300-2923949
- ss-Phenylglycerinsaure
- HMS1423M15
- starbld0020648
- 56816-80-9
- SR-01000446453
- NSC102081
- BNOUUNAFHCJIJD-UHFFFAOYSA-N
- 3-Hydroxyphenyllactate
- SCHEMBL3192877
- NSC-102081
- Propionic acid, 2,3-dihydroxy-3-phenyl-
- AKOS016290071
- CS-0244767
- CHEBI:173869
- NSC-102080
- CHEMBL3546294
- Oprea1_302742
- AKOS002161981
- NSC102080
- 16088-08-7
-
- Inchi: InChI=1S/C9H10O4/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,10-11H,(H,12,13)
- Chiave InChI: BNOUUNAFHCJIJD-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C(C(C(=O)O)O)O
Proprietà calcolate
- Massa esatta: 182.0579
- Massa monoisotopica: 182.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.8Ų
- XLogP3: 0
Proprietà sperimentali
- Densità: 1.406
- Punto di ebollizione: 409.5°Cat760mmHg
- Punto di infiammabilità: 215.6°C
- Indice di rifrazione: 1.612
- PSA: 77.76
- LogP: 0.16550
Benzenepropanoicacid, a,b-dihydroxy-, (aR,bR)-rel- Letteratura correlata
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
56816-80-9 (Benzenepropanoicacid, a,b-dihydroxy-, (aR,bR)-rel-) Prodotti correlati
- 1251584-50-5(propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate)
- 2411296-15-4(2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide)
- 66313-23-3(Acetic acid, [(1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)oxy]-)
- 2034319-75-8(4-(2,5-dichlorobenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane)
- 1315365-28-6(3-(Azetidin-3-yl)-1-benzylpyrrolidine)
- 879088-84-3(methyl 2-chloro-4-sulfanylbenzoate)
- 2229589-20-0(2-(2-tert-butylphenyl)acetaldehyde)
- 38917-92-9(2,7-Dibromoanthracen-9(10H)-one)
- 2763912-79-2(Ethyl 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate)
- 1504678-84-5(Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
